molecular formula C19H20ClNO3 B2906883 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797952-52-3

2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2906883
CAS RN: 1797952-52-3
M. Wt: 345.82
InChI Key: ZRSNXODEGHSWPX-UHFFFAOYSA-N
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Description

The compound “2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It appears to contain a chlorophenyl group, an ethylamino group, an oxoethyl group, and a methylphenyl acetate group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Given the presence of the chlorophenyl, ethylamino, oxoethyl, and methylphenyl acetate groups, it’s likely that this compound could participate in a variety of chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored. Proper handling and storage procedures would be necessary to ensure safety .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. These could include developing new synthesis methods, studying its reactivity under various conditions, or exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-14-2-4-16(5-3-14)12-19(23)24-13-18(22)21-11-10-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNXODEGHSWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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